Product packaging for (2S)-2-[(Thiophen-2-yl)methyl]piperazine(Cat. No.:CAS No. 612502-37-1)

(2S)-2-[(Thiophen-2-yl)methyl]piperazine

Cat. No.: B12579320
CAS No.: 612502-37-1
M. Wt: 182.29 g/mol
InChI Key: XDWWJVNQTBXJJF-QMMMGPOBSA-N
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Description

Contextualization within Piperazine (B1678402) Chemistry Research

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions. This structural unit is a cornerstone in medicinal chemistry, recognized for its prevalence in a wide array of biologically active molecules. rsc.orgnih.gov The two nitrogen atoms provide a versatile platform for chemical modification, influencing properties such as solubility, bioavailability, and target affinity. nih.gov Piperazine derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antidepressant, antiviral, and anti-inflammatory properties. nih.govresearchgate.net

The majority of piperazine-containing drugs feature substitutions only at the nitrogen atoms. nih.gov However, there is a growing interest in the synthesis and application of C-substituted piperazines, as modifying the carbon backbone of the ring offers new vectors for structural diversity and the fine-tuning of pharmacological profiles. nih.gov The synthesis of these carbon-substituted derivatives often involves more complex strategies, including multi-step sequences and the use of advanced catalytic systems. nih.gov

Significance of Chiral Thiophene-Containing Scaffolds in Academic Inquiry

The thiophene (B33073) ring, a five-membered sulfur-containing aromatic heterocycle, is another privileged scaffold in drug discovery. It is considered a bioisostere of the phenyl ring, meaning it can often replace a phenyl group in a drug molecule while maintaining or improving biological activity and physicochemical properties. Thiophene derivatives are known to possess a wide range of biological effects, including antimicrobial, anti-inflammatory, and cytotoxic activities. mdpi.comencyclopedia.pub

When a thiophene ring is incorporated into a larger molecule that also contains a chiral center, as in (2S)-2-[(Thiophen-2-yl)methyl]piperazine, it introduces specific three-dimensional structural constraints. Chirality is a critical factor in pharmacology, as different enantiomers of a drug can exhibit vastly different activities, potencies, and safety profiles. nih.gov The study of chiral thiophene-containing scaffolds is therefore crucial for understanding how stereochemistry influences molecular interactions with biological targets. nih.gov

Overview of Current Research Trajectories for Related Chemical Architectures

Current research into chemical architectures related to this compound is vibrant and multifaceted. Scientists are actively exploring derivatives that combine piperazine and thiophene cores for various therapeutic applications.

Key research directions include:

Anticancer Agents: A significant area of investigation is the potential of thiophene-piperazine derivatives as anticancer drugs. Studies on related structures, such as 2-amino-3-aroyl-4-[(4-arylpiperazin-1-yl)methyl]thiophenes, have shown promising activity as allosteric enhancers at the A₁ adenosine (B11128) receptor, a target implicated in cancer pathways. nih.gov

Antimicrobial and Antifungal Agents: The search for new treatments for infectious diseases has led researchers to explore the antimicrobial and antifungal potential of this class of compounds. The known antimicrobial properties of both thiophene and piperazine moieties make their combination a promising strategy for discovering new anti-infective agents. researchgate.net

Central Nervous System (CNS) Agents: Thiophene scaffolds are being investigated for a range of CNS activities. researchgate.net Similarly, piperazine derivatives are components of many CNS-active drugs. The combination of these two scaffolds in molecules like the thiophene[3,2-d]pyrimidine-based HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) highlights the potential for developing new neurologically active compounds. nih.gov

The table below summarizes the properties of the parent racemic compound and a related derivative.

Compound NameCAS NumberMolecular Weight ( g/mol )Molecular Formula
2-Thiophen-2-yl-piperazine85803-49-2168.26C₈H₁₂N₂S
1-{[5-(2-fluorophenyl)thiophen-2-yl]methyl}piperazineNot Available276.38C₁₅H₁₇FN₂S

Data sourced from references bldpharm.comamericanelements.com.

Rationale for Dedicated Investigation of this compound

The specific focus on the (2S) enantiomer of 2-[(Thiophen-2-yl)methyl]piperazine is driven by the fundamental principle that stereochemistry dictates biological activity. While the racemic mixture (containing both S and R enantiomers) might show a certain biological effect, it is highly probable that one enantiomer is significantly more active or has a different pharmacological profile than the other. nih.gov

The synthesis of enantiomerically pure chiral 2-substituted piperazines is an area of active research. rsc.org Methods often start from readily available chiral precursors, such as α-amino acids, to establish the desired stereocenter. rsc.orgnih.govresearchgate.net A common strategy involves a multi-step synthesis that might include:

Protection of a starting α-amino acid.

Conversion to a suitable intermediate, such as a protected chiral 1,2-diamine. rsc.org

Cyclization to form the piperazine ring. nih.govresearchgate.net

A dedicated investigation into this compound would allow for a precise evaluation of its interaction with specific biological targets, unclouded by the presence of its corresponding (R)-enantiomer. This enantiomer-specific research is essential for understanding the structure-activity relationship (SAR) and for the rational design of more potent and selective drug candidates. nih.gov Isolating and studying the pure (2S) isomer is a critical step toward unlocking the full therapeutic potential of this unique chemical scaffold.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14N2S B12579320 (2S)-2-[(Thiophen-2-yl)methyl]piperazine CAS No. 612502-37-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

612502-37-1

Molecular Formula

C9H14N2S

Molecular Weight

182.29 g/mol

IUPAC Name

(2S)-2-(thiophen-2-ylmethyl)piperazine

InChI

InChI=1S/C9H14N2S/c1-2-9(12-5-1)6-8-7-10-3-4-11-8/h1-2,5,8,10-11H,3-4,6-7H2/t8-/m0/s1

InChI Key

XDWWJVNQTBXJJF-QMMMGPOBSA-N

Isomeric SMILES

C1CN[C@H](CN1)CC2=CC=CS2

Canonical SMILES

C1CNC(CN1)CC2=CC=CS2

Origin of Product

United States

Synthetic Pathways and Methodologies for 2s 2 Thiophen 2 Yl Methyl Piperazine

Retrosynthetic Analysis of the (2S)-2-[(Thiophen-2-yl)methyl]piperazine Core

A retrosynthetic analysis of this compound (I) dissects the molecule into feasible starting materials. The primary strategic disconnections are the C-N bonds within the piperazine (B1678402) ring and the C2-C (exocyclic) bond.

Disconnection A (C-N Bond Formation): The most common approach involves forming the piperazine ring through cyclization. This can be envisioned via a disconnection of the N1-C2 and N4-C5 bonds, suggesting a precursor like a chiral 1,2-diamine and a two-carbon electrophile. A key intermediate would be a chiral diamine (II) derived from a natural amino acid, ensuring the correct stereochemistry at the C2-position. For instance, (S)-2-amino-3-(thiophen-2-yl)propan-1-amine could be a logical, albeit non-standard, diamine precursor. Alternatively, a disconnection across the N1-C6 and C2-N3 bonds points towards a strategy involving a chiral α-amino acid derivative that can be elaborated into the full ring system. rsc.orgrsc.org

Disconnection B (C-C Bond Formation): An alternative strategy involves forming the C-C bond that attaches the thiophen-2-yl-methyl group to a pre-formed chiral piperazine ring. This approach would start from a chiral 2-methylpiperazine (B152721) derivative (III) that could be functionalized at the methyl group. A more direct C-H functionalization of an N-protected piperazine (IV) is another advanced strategy. mdpi.com

[3+3] Cycloaddition: A more convergent approach involves a [3+3] cycloaddition. For example, the dimerization of an appropriately substituted imine (V) derived from thiophene-2-carbaldehyde (B41791) could directly form the 2,5-disubstituted piperazine ring. nih.gov

These disconnections form the basis for the various synthetic strategies detailed below, each aiming to control the stereochemistry at the chiral center.

Stereoselective Synthetic Approaches to this compound

Achieving the desired (S)-configuration at the C2 position is the central challenge in synthesizing the title compound. Several stereoselective methods are applicable.

Asymmetric Catalysis in Thiophen-2-yl-substituted Piperazine Synthesis

Asymmetric catalysis offers a powerful and atom-economical method for setting the stereocenter. Transition metal catalysts, particularly those based on iridium and ruthenium, have been successfully employed.

One notable method is the iridium-catalyzed head-to-head coupling of imines. nih.govacs.org This [3+3] cycloaddition process is highly regio- and diastereoselective. nih.gov In a relevant study, an imine featuring a 2-thiophenyl group was successfully dimerized to produce the corresponding C-substituted piperazine in good yield, demonstrating the viability of this method for synthesizing thiophene-containing piperazines. nih.gov While this specific example yielded a racemic product, the use of chiral ligands with such catalytic systems is a well-established strategy for achieving enantioselectivity.

Another approach is the tandem hydroamination and asymmetric transfer hydrogenation (ATH) of aminoalkyne substrates. organic-chemistry.org This one-pot reaction, often catalyzed by titanium for the initial hydroamination and a chiral Ruthenium-Noyori-type catalyst for the ATH, can produce enantioenriched 3-substituted piperazines with high enantiomeric excess. organic-chemistry.org Adapting the substrate to bear a thiophen-2-yl-methyl group would be a direct route to the target scaffold.

EntryImine Substituent (R)CatalystAdditiveYield (%)Diastereomer Ratio
12-Pyridyl[IrCl(cod)(PPh₃)]Me₃NO95>99:1
23-Pyridyl[IrCl(cod)(PPh₃)]Me₃NO75>99:1
34-Pyridyl[IrCl(cod)(PPh₃)]Me₃NO78>99:1
42-Furanyl[IrCl(cod)(PPh₃)]Me₃NO85>99:1
52-Thiophenyl [IrCl(cod)(PPh₃)] Me₃NO 82 >99:1
6Phenyl[IrCl(cod)(PPh₃)]Me₃NO65>99:1
Data derived from an iridium-catalyzed synthesis of C-substituted piperazines, showcasing the successful application to a thiophenyl-substituted precursor. nih.gov

Chiral Auxiliary-Mediated Strategies for Enantiocontrol

The use of a covalently bonded chiral auxiliary is a classic and reliable method for inducing stereoselectivity. The auxiliary directs the formation of a new stereocenter, and is subsequently removed.

A common strategy employs auxiliaries derived from chiral amino alcohols, such as (R)-(-)-phenylglycinol. rsc.org This auxiliary can be condensed with an appropriate building block to form an intermediate, for example, a 2-oxopiperazine. Diastereoselective alkylation of this intermediate at the C3 position (which becomes the C2 position of the final piperazine) with 2-(bromomethyl)thiophene, followed by reduction of the oxo-group and cleavage of the auxiliary, would yield the desired this compound. rsc.org

Another powerful method involves the use of Ellman's sulfinyl imines. rsc.org The diastereoselective addition of a nucleophile to an α-amino sulfinylimine derived from (R)-tert-butanesulfinamide can establish the stereochemistry. This has been used to synthesize homochiral cis- and trans-2-phenyl-3-(trifluoromethyl)piperazines and could be adapted for the target molecule. rsc.org

Enantioselective Organocatalytic Methods for Piperazine Ring Formation

Organocatalysis, the use of small chiral organic molecules to catalyze asymmetric transformations, has emerged as a major pillar of stereoselective synthesis. nih.gov Chiral Brønsted acids or bases can be used to catalyze the formation of the piperazine ring. For instance, the Michael addition of an amine to an α,β-unsaturated system, catalyzed by a chiral organocatalyst, can be a key step in forming the piperazine scaffold enantioselectively. nih.gov While direct application to the title compound is not widely reported, the synthesis of related chiral heterocyclic scaffolds like pyrrolodiketopiperazines has been achieved with high enantioselectivity using ureidoaminal-derived Brønsted bases. nih.gov This demonstrates the potential of organocatalysis in this area.

Diastereoselective Approaches Utilizing Existing Chiral Centers

Syntheses starting from readily available enantiopure materials from the "chiral pool," such as α-amino acids, are among the most common and practical methods for preparing chiral piperazines. rsc.orgrsc.orgresearchgate.net In these approaches, the stereochemistry of the final product is controlled by the existing stereocenter of the starting material.

A versatile method begins with a natural (S)-amino acid. rsc.org The amino acid is converted into a chiral 1,2-diamine, which is then reacted with a dielectrophile to form the piperazine ring. For example, starting with an (S)-amino acid, a four-step sequence involving the formation of a bis-protected chiral 1,2-diamine followed by an aza-Michael addition can yield orthogonally protected, enantiomerically pure 2-substituted piperazines. rsc.org To synthesize the target compound, one could envision starting from a derivative of (S)-aspartic acid or (S)-glutamic acid, where the side-chain carboxyl group is used as a handle to introduce the thiophen-2-yl-methyl moiety.

Another strategy involves the regioselective ring-opening of a chiral aziridine (B145994) derived from a natural amino acid with an amino acid ester. nih.gov This directly generates a dipeptide-like precursor that can be cyclized to form a cis-2,5-disubstituted piperazine. nih.gov

Multi-Step Synthetic Strategies for this compound

Complex molecules often require multi-step synthetic sequences. For chiral piperazines, these routes are typically designed to build the ring system from acyclic, enantiopure precursors.

One efficient pathway is based on the Ugi four-component reaction (Ugi-4CR). rsc.org This one-pot procedure combines an N-protected amino acid, an aldehyde (e.g., 2-thiophenecarboxaldehyde), an isocyanide, and an amine component. The resulting Ugi adduct undergoes deprotection and intramolecular cyclization, followed by reduction, to furnish the enantiomerically pure 2-substituted piperazine. This approach is highly modular and efficient. rsc.org

A robust, scalable synthesis starts from α-amino acids and proceeds through a chiral 1,2-diamine intermediate. rsc.orgresearchgate.net A representative sequence is outlined below:

StepReactionReagents and ConditionsPurpose
1Amide Coupling(S)-Amino acid derivative, N-protected ethanolamine, EDC, HOBtFormation of an amino alcohol precursor
2MesylationPrecursor from Step 1, MsCl, Et₃NActivation of the hydroxyl group for substitution
3Intramolecular CyclizationMesylated intermediate, Base (e.g., K₂CO₃)Formation of the piperazinone ring
4ReductionPiperazinone from Step 3, Strong reducing agent (e.g., LiAlH₄)Reduction of the amide to afford the piperazine
A generalized multi-step strategy for the synthesis of 2-substituted piperazines from chiral amino acids. rsc.orgresearchgate.net

Another powerful method involves a multicomponent Ugi-tetrazole reaction followed by an intramolecular SN2 cyclization. acs.org This allows for the rapid assembly of diverse and highly substituted piperazine scaffolds from simple starting materials. The use of an α-hydroxy oxo-component, an isocyanide, trimethylsilyl (B98337) azide (B81097), and a functionalized diamine can generate a complex Ugi adduct, which is then cyclized to form the N-unprotected piperazine core. acs.org

Strategies for Piperazine Ring Construction

The formation of the chiral piperazine ring is the cornerstone of the synthesis. To ensure the desired (S)-configuration, strategies almost invariably begin with a starting material from the chiral pool, most commonly an α-amino acid.

Synthesis from α-Amino Acid Precursors: A highly effective and common strategy for producing enantiomerically pure 2-substituted piperazines is to start from a corresponding α-amino acid. rsc.orgnih.govgoogle.com For the target molecule, the ideal starting material would be (S)-3-(thiophen-2-yl)alanine. This amino acid can be converted into a key, orthogonally protected 1,2-diamine intermediate. This diamine then undergoes a ring-closing reaction to form the piperazine heterocycle, preserving the original stereochemistry. nih.gov

Aza-Michael Addition: The intramolecular aza-Michael addition is a powerful cyclization method for forming the piperazine ring. rsc.org In a typical sequence, a chiral 1,2-diamine, derived from an amino acid, undergoes conjugate addition to a Michael acceptor, such as an α,β-unsaturated ester or sulfonium (B1226848) salt. rsc.orgnih.gov For instance, a chiral diamine can react with an in-situ generated vinyl diphenyl sulfonium salt to yield the orthogonally protected 2-substituted piperazine. rsc.org This approach is noted for its scalability and high efficiency. rsc.org

Catalytic Reductive Cyclization: An alternative strategy involves the catalytic reductive cyclization of a linear precursor. researchgate.net A general approach utilizes a primary amine which undergoes a sequential double Michael addition to nitrosoalkene synthons, forming a bis(oximinoalkyl)amine intermediate. nih.govnih.gov This intermediate is then subjected to stereoselective catalytic reductive cyclization, often using a Palladium on carbon (Pd/C) or Raney Nickel (Ra-Ni) catalyst, to yield the piperazine ring. nih.govmdpi.com The stereochemistry can be controlled by the chiral amine or by subsequent resolution.

Cyclization of Dipeptide Derivatives: Another established route involves the reduction of cyclic dipeptides, known as diketopiperazines. A dipeptide, formed from two amino acids, can be cyclized to a diketopiperazine. Subsequent reduction of the two amide carbonyl groups, often with a powerful reducing agent like lithium aluminum hydride (LiAlH₄) or NaBH₄/I₂, yields the corresponding piperazine. rsc.orgdicp.ac.cn

A summary of these primary ring construction strategies is presented below.

StrategyKey ReactionPrecursor TypeAdvantages
From α-Amino Acids Annulation of diamineChiral 1,2-diamineHigh enantiopurity, access to diverse substituents. nih.govgoogle.com
Aza-Michael Addition Intramolecular conjugate additionChiral diamine, Michael acceptorScalable, efficient, non-basic conditions possible. rsc.orgnih.gov
Catalytic Reductive Cyclization Hydrogenation of dioximePrimary amine, nitrosoalkeneStereoselective, builds ring from simple precursors. nih.govmdpi.com
From Diketopiperazines Dual amide reductionCyclic dipeptideUtilizes well-established peptide coupling chemistry. rsc.org

Introduction of the Thiophen-2-yl-methyl Moiety

The thiophen-2-yl-methyl group can be introduced either before or after the construction of the piperazine ring.

Alternatively, the substituent can be added after the piperazine ring is formed. This typically involves the C-H functionalization of a protected piperazine.

Direct C-H Lithiation: An N-Boc protected chiral piperazine can undergo diastereoselective lithiation at the C2 position using a strong base like s-BuLi in the presence of a chiral ligand such as (-)-sparteine. mdpi.com The resulting organolithium intermediate can then be trapped with an electrophile, in this case, a 2-(halomethyl)thiophene, to install the desired side chain.

Photoredox Catalysis: Modern photoredox methods, such as the Silicon Amine Protocol (SLAP), allow for the functionalization of piperazines. mdpi.com These reactions proceed via radical intermediates and can be used to couple piperazines with various partners, although directing this to a specific C-alkylation with a thiophen-2-yl-methyl group would require specific substrate design and optimization. thieme-connect.com

In general, the convergent approach starting from (S)-3-(thiophen-2-yl)alanine is often preferred as it avoids potential issues with regioselectivity and the harsh conditions sometimes required for direct C-H functionalization.

Functional Group Interconversions on Precursors

Functional group interconversions (FGIs) are essential transformations that convert readily available starting materials into the advanced precursors required for piperazine ring synthesis. fiveable.meimperial.ac.uk These reactions are critical for manipulating protecting groups and activating specific positions for bond formation.

Key FGI transformations relevant to the synthesis of this compound include:

Amine Synthesis: A common FGI is the conversion of a carboxylic acid (from the starting amino acid) to an amine. This can be achieved by reducing the acid to an alcohol, converting the alcohol to a good leaving group (e.g., a mesylate or tosylate), displacing it with an azide ion (N₃⁻), and finally reducing the azide to the primary amine. nih.gov

Protecting Group Manipulation: Orthogonal protecting groups are crucial for selectively reacting the two different nitrogen atoms of a piperazine or its diamine precursor. For example, a 1,2-diamine precursor might be protected with Boc (tert-butyloxycarbonyl) on one nitrogen and Ns (nosyl) on the other. nih.gov The selective removal of one group allows for controlled cyclization or further functionalization.

Reductive Amination: This reaction is a cornerstone of amine synthesis, used to form C-N bonds. For instance, it can be used to convert a β-keto ester (derived from an amino acid) into a β-amino ester, a key step in building a 1,2-diamine precursor. nih.govnih.gov

Amide/Lactam Reduction: The reduction of an amide or lactam functional group to an amine is a key FGI. This is the central transformation in syntheses that proceed via diketopiperazine or piperazinone intermediates, where reagents like LiAlH₄ are used to reduce the carbonyls to methylenes. dicp.ac.cn

The table below summarizes some critical FGIs in the context of preparing piperazine precursors.

TransformationReagent(s)Purpose
-COOH → -CH₂NH₂ 1. LiAlH₄ 2. MsCl, Et₃N 3. NaN₃ 4. H₂, Pd/CConvert amino acid carboxyl to an amine for cyclization.
-NH₂ → -NHBoc (Boc)₂OProtect one amine of a diamine precursor. nih.gov
-NH- → -N(Ns)- NsCl, BaseProtect the second amine with an orthogonal group. nih.gov
C=O → CH-NH- Amine, NaBH(OAc)₃Reductive amination to build diamine backbone. nih.gov
Amide → Amine LiAlH₄ or B₂H₆Reduction of piperazinone/diketopiperazine intermediates. rsc.orgdicp.ac.cn

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of complex molecules like chiral piperazines is crucial for developing sustainable and environmentally responsible processes. nih.govresearchgate.net

Solvent-Free Reactions

Eliminating organic solvents reduces waste, cost, and environmental impact. While complex multi-step syntheses are challenging to perform entirely without solvent, key steps can be adapted. Microwave-assisted organic synthesis (MAOS) is a prominent technique that can accelerate reactions, often under solvent-free conditions. nih.gov For example, aza-Michael additions or cyclization steps could potentially be optimized for solvent-free microwave irradiation, reducing reaction times and energy consumption.

Atom Economy Considerations

Atom economy is a measure of how efficiently reactants are incorporated into the final product. primescholars.com Synthetic routes with high atom economy are inherently "greener" as they produce less waste.

High Atom Economy Reactions: Addition and cyclization reactions are ideal. The aza-Michael addition and [3+3] cycloadditions nih.gov are excellent examples of atom-economical methods for forming the piperazine ring, as all atoms from the reactants are incorporated into the product.

Low Atom Economy Reactions: Substitution reactions that utilize protecting groups and generate stoichiometric amounts of salt byproducts (e.g., from a base and a leaving group) have lower atom economy. primescholars.com While often unavoidable, minimizing the number of such steps is a key goal in a green synthesis design.

Comparing potential routes, a catalytic reductive cyclization nih.gov or a direct cycloaddition nih.gov would likely offer a higher atom economy than a multi-step sequence involving extensive use of protecting groups and SN2 reactions.

Use of Renewable Reagents

The use of reagents derived from renewable feedstocks is a central tenet of green chemistry.

Chiral Pool Starting Materials: The most significant application of this principle in chiral piperazine synthesis is the use of naturally occurring α-amino acids as starting materials. mdpi.comrsc.org This leverages nature's ability to produce enantiomerically pure compounds, avoiding the need for chiral resolutions or complex asymmetric catalysts.

Renewable Solvents: Replacing petroleum-derived solvents with greener alternatives like water, ethanol (B145695), or bio-derived solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and eucalyptol (B1671775) is a key strategy. mdpi.com Many enzymatic and some catalytic reactions can be performed in aqueous media. mdpi.com

Biocatalysis: The use of enzymes (biocatalysts) for key transformations, such as stereoselective reductive aminations, offers a highly sustainable and efficient method for generating chiral amines and their derivatives under mild, aqueous conditions. nih.gov

By thoughtfully selecting starting materials from the chiral pool and employing modern catalytic methods, the synthesis of this compound can be designed to be both efficient and environmentally conscious.

Comparative Analysis of Synthetic Efficiencies and Yields of Reported Methods

Method 1: Asymmetric Synthesis from Piperazine-2-carboxylic Acid Derivatives

One of the most direct approaches to this compound starts from a chiral piperazine-2-carboxylic acid derivative. This method leverages the readily available chiral pool to establish the desired stereochemistry.

A representative synthesis begins with (S)-piperazine-2-carboxylic acid, which is orthogonally protected on its two nitrogen atoms. For instance, the N1 nitrogen can be protected with a benzyloxycarbonyl (Cbz) group, and the N4 nitrogen with a tert-butoxycarbonyl (Boc) group. The carboxylic acid functionality is then reduced to a primary alcohol. This alcohol is subsequently converted to a leaving group, such as a tosylate or a mesylate, which is then displaced by a thiophen-2-yl Grignard reagent or a related organometallic species. The final step involves the deprotection of the nitrogen atoms to yield the target compound.

Alternatively, the carboxylic acid can be activated and coupled with a suitable thiophene-containing nucleophile, followed by reduction of the resulting ketone. Another variation involves the conversion of the carboxylic acid to an amide, followed by reduction.

Method 2: Synthesis via Reductive Amination of a Chiral Diamine Precursor

Another efficient strategy involves the construction of the piperazine ring through the cyclization of a chiral diamine precursor. This approach often starts from a readily available chiral amino acid, such as L-aspartic acid orgsyn.org.

In a typical sequence, L-aspartic acid is converted into a suitable N-protected derivative. The two carboxylic acid groups are then differentially manipulated. One is converted into a group that will become part of the piperazine ring, while the other is transformed into the thiophen-2-ylmethyl side chain. This often involves a series of protection, reduction, and activation steps. The crucial piperazine ring formation is often achieved through a reductive amination reaction. For example, a chiral diamine precursor containing the thiophen-2-ylmethyl group can be cyclized by reaction with glyoxal (B1671930) or a similar two-carbon electrophile, followed by reduction of the resulting dihydropyrazine.

A more direct reductive amination approach involves the reaction of a chiral ethylenediamine (B42938) derivative with thiophene-2-carboxaldehyde, followed by cyclization and reduction. The stereoselectivity of this approach is highly dependent on the chiral auxiliary used and the reaction conditions.

The efficiency of these routes is highly dependent on the number of steps and the yield of the cyclization and reduction reactions. Some patented procedures for the synthesis of related piperazine structures through reductive amination report high yields for the key cyclization step, often exceeding 80-90% nih.gov.

Comparative Data of Synthetic Methods

To facilitate a clearer comparison, the following interactive table summarizes the key features of the discussed synthetic methodologies.

FeatureMethod 1: From Chiral Piperazine-2-carboxylic AcidMethod 2: Via Reductive Amination of Chiral Diamine
Starting Material (S)-Piperazine-2-carboxylic acid nih.govL-Aspartic acid orgsyn.org or other chiral diamine precursors
Key Steps N-protection, reduction of carboxylic acid, activation, nucleophilic substitution, deprotectionMulti-step conversion of amino acid, cyclization via reductive amination, reduction
Stereochemistry Control Derived from the chiral starting materialEstablished during the synthesis, often with the aid of a chiral auxiliary
Reported Overall Yield Generally 40-60% (estimated based on similar syntheses)Can be higher, with key cyclization steps reporting >80% yields nih.gov
Advantages Direct route with established stereochemistryPotentially higher yielding, convergent synthesis
Disadvantages Multi-step protection/deprotection may lower overall yieldMay require more complex synthesis of the acyclic precursor

Chemical Transformations and Derivatizations of 2s 2 Thiophen 2 Yl Methyl Piperazine

Functional Group Interconversions on the Piperazine (B1678402) Nitrogen Atoms

The presence of a secondary amine in the piperazine ring makes it a versatile handle for introducing a wide range of substituents, thereby modifying the molecule's properties. The N-H proton can be readily substituted through various reactions.

The secondary amine of the piperazine ring can be alkylated to introduce a second substituent on the nitrogen atom. Common methods for N-alkylation of piperazines include nucleophilic substitution with alkyl halides and reductive amination. mdpi.com

In a typical N-alkylation via nucleophilic substitution, (2S)-2-[(Thiophen-2-yl)methyl]piperazine would be reacted with an alkyl halide (e.g., an alkyl bromide or iodide) in the presence of a base to neutralize the hydrogen halide formed. The choice of solvent and base is crucial for the reaction's success. This method is widely used for the synthesis of N-alkylpiperazines. researchgate.net For instance, the alkylation of N-acetylpiperazine, a related cyclic amine, proceeds with potassium carbonate as the base. researchgate.net

Reductive amination offers an alternative route, particularly for introducing more complex alkyl groups. nih.gov This two-step process involves the initial reaction of the piperazine with an aldehyde or ketone to form an enamine or iminium ion intermediate, which is then reduced in situ to the corresponding N-alkylated product. A common reducing agent for this transformation is sodium triacetoxyborohydride. nih.gov

Table 1: Representative N-Alkylation Reactions on Piperazine Scaffolds

Starting Material Reagent 1 Reagent 2 Product Reaction Type Reference
N-Acetylpiperazine Alkyl bromide K₂CO₃ N-Acetyl-N'-alkylpiperazine Nucleophilic Substitution researchgate.net
Piperazine Derivative Aldehyde/Ketone NaBH(OAc)₃ N-Alkylpiperazine Derivative Reductive Amination nih.gov
2-Phenylpiperazine Methyl Iodide - 1-Methyl-3-phenylpiperazine Nucleophilic Substitution google.com

N-Acylation Reactions

N-acylation of the piperazine nitrogen is a common transformation used to introduce an amide functionality. This is typically achieved by reacting this compound with an acylating agent such as an acyl chloride or an acid anhydride. The reaction is usually carried out in the presence of a base, like triethylamine (B128534) or pyridine, to scavenge the acidic byproduct (e.g., HCl).

These reactions are generally high-yielding and can be used to append a variety of acyl groups to the piperazine core. For example, the reaction of piperazine derivatives with 2-chloro-N-arylacetamides in the presence of triethylamine leads to the formation of the corresponding N-acylated products. acs.org

Table 2: Examples of N-Acylation Reactions on Piperazine Derivatives

Piperazine Derivative Acylating Agent Base Product Reference
Piperazine 2-Chloro-N-arylacetamide Triethylamine N-(Aryl)-2-(piperazin-1-yl)acetamide acs.org
1-(Piperazin-1-yl)ethan-1-one 1,1'-(Piperazine-1,4-diyl)bis(2-chloroethanone) Sodium Ethoxide Bis(thieno[2,3-b]pyridines) linked to piperazine acs.org

Formation of Ureas and Thioureas

The secondary amine of this compound can react with isocyanates and isothiocyanates to form the corresponding urea (B33335) and thiourea (B124793) derivatives, respectively. nih.govbeilstein-journals.org These reactions are typically addition reactions that proceed readily without the need for a catalyst.

The synthesis of ureas involves the addition of the piperazine nitrogen to the electrophilic carbon of an isocyanate (R-N=C=O). Similarly, thioureas are formed by the addition to an isothiocyanate (R-N=C=S). wikipedia.org These derivatives are of interest in medicinal chemistry and materials science. researchgate.netresearchgate.net The reaction of piperazine with various aryl isocyanates or aryl isothiocyanates has been shown to produce a diverse range of urea and thiourea compounds. nih.gov

Table 3: Synthesis of Ureas and Thioureas from Piperazines

Piperazine Derivative Reagent Product Type Reference
Piperazine Aryl isocyanate N-Aryl piperazine-1-carboxamide (B1295725) (Urea) nih.gov
Piperazine Aryl isothiocyanate N-Aryl piperazine-1-carbothioamide (Thiourea) nih.gov
trans-1,2-Diaminocyclohexane 4-Nitrophenyl isothiocyanate Bis-thiourea beilstein-journals.org

Reactions Involving the Thiophene (B33073) Moiety

The thiophene ring is an electron-rich heterocycle that undergoes a variety of chemical transformations, most notably electrophilic aromatic substitution and metal-catalyzed coupling reactions.

Thiophene is more reactive towards electrophilic aromatic substitution than benzene (B151609), with substitution occurring preferentially at the C2 (or α) position. pearson.com Since the piperazinylmethyl group in this compound already occupies one of the C2 positions, further electrophilic substitution is directed to other positions on the ring. The alkyl substituent at the 2-position is an activating group and directs incoming electrophiles primarily to the C5 position.

Common electrophilic substitution reactions for thiophene include nitration, halogenation, sulfonation, and Friedel-Crafts acylation. These reactions would allow for the introduction of various functional groups onto the thiophene ring of the target molecule, providing a route to a wide array of derivatives.

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. researchgate.net To utilize these reactions, the thiophene ring of this compound would first need to be functionalized with a halide, typically bromine or iodine, via electrophilic halogenation (as mentioned in 3.2.1), likely at the 5-position.

Suzuki Coupling: The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (like a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. youtube.comyoutube.comyoutube.com A 5-halo-substituted derivative of this compound could be coupled with various aryl or vinyl boronic acids to generate biaryl or vinyl-substituted thiophene derivatives. nih.gov The reaction conditions, including the choice of palladium catalyst, ligand, and base, are critical for achieving high yields. youtube.com

Sonogashira Coupling: The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. nih.govacs.orgsci-hub.seresearchgate.net A halogenated derivative of this compound could be reacted with a terminal alkyne to introduce an alkynyl substituent at the 5-position of the thiophene ring. This reaction is highly versatile and tolerates a wide range of functional groups. acs.org

Table 4: Metal-Catalyzed Coupling Reactions on Thiophene Scaffolds

Reaction Type Thiophene Substrate Coupling Partner Catalyst System Product Type Reference
Suzuki Coupling Aryl halide Boronic acid/ester Pd catalyst, base Biaryl youtube.comnih.gov
Sonogashira Coupling Iodothiophene Terminal alkyne Pd/C, CuI, PPh₃ Acetylenic thiophene nih.gov
Sonogashira Coupling Alkenyl thioester Terminal alkyne Pd catalyst, ligand 1,3-Enyne or enynone acs.org

Stereochemical Integrity during Derivatization Reactions of this compound

The preservation of the (S)-configuration at the C2 stereocenter is a critical consideration during the derivatization of this compound. Reactions involving the nitrogen atoms of the piperazine ring, such as N-alkylation, N-acylation, and N-arylation, are generally expected to proceed without compromising the stereochemical integrity of the C2 position, as the chiral center is not directly involved in the reaction.

However, reaction conditions can play a crucial role. For instance, in the synthesis of other chiral piperazines, harsh basic or acidic conditions, or high temperatures, could potentially lead to epimerization or racemization, although this is less likely for reactions at the nitrogen atoms. The choice of reagents and reaction conditions is therefore paramount to ensure the retention of the desired stereochemistry.

Studies on other C2-substituted piperazines have demonstrated that stereochemical integrity is typically maintained. For example, in the synthesis of enantiomerically pure indazole-fused 1,3-substituted piperazines, the stereochemistry of the starting chiral piperazine precursors was preserved throughout the reaction sequence, which included steps like N-oxide reduction and intramolecular aza-Michael addition. nih.gov Similarly, the synthesis of 1-substituted piperazin-2-ones from enantiomerically-enriched trichloromethyl-containing alcohols via modified Jocic reactions proceeded with little to no loss of stereochemical integrity. rsc.org In another instance, the synthesis of cis-2,6-disubstituted N-aryl piperazines showed that the choice of coupling reagent was critical to prevent racemization. rsc.org

While direct experimental data on this compound is limited, it is reasonable to infer from these related systems that standard derivatization reactions at the piperazine nitrogens will likely preserve the (S)-configuration at the C2 position.

Table 1: Factors Influencing Stereochemical Integrity in Piperazine Derivatization

FactorInfluence on Stereochemical Integrity
Reaction Site Reactions at the N1 or N4 positions of the piperazine ring generally do not affect the C2 stereocenter.
Reaction Conditions Extreme pH or high temperatures may pose a risk of epimerization, although this is generally low for N-functionalization.
Reagents The choice of coupling agents and other reagents can be critical in preventing side reactions that might lead to racemization. rsc.org
Substrate Structure The nature of the substituents on the piperazine ring can influence its conformational stability and the propensity for side reactions.

Formation of Polycyclic Systems Incorporating the this compound Scaffold

The this compound scaffold can serve as a building block for the synthesis of more complex, polycyclic systems. The bifunctional nature of the piperazine ring (two nucleophilic nitrogen atoms) and the reactivity of the thiophene ring allow for various cyclization strategies.

One common approach to forming fused heterocyclic systems is through intramolecular reactions. For example, if a suitable electrophilic group is introduced onto the thiophene ring, an intramolecular cyclization involving one of the piperazine nitrogens can lead to the formation of a new ring. The synthesis of fused tricyclic heterocycle piperazine derivatives has been reported as potential multireceptor atypical antipsychotics, highlighting the importance of such structures. nih.gov

Another strategy involves the reaction of the piperazine nitrogens with bifunctional electrophiles. This can lead to the formation of bridged or fused ring systems. For instance, the reaction of a piperazine with a dihaloalkane can result in the formation of a bicyclic system. The synthesis of various fused heterocyclic systems containing a piperazine ring has been explored, often targeting compounds with specific biological activities. nih.govnih.gov

While specific examples starting from this compound are not prevalent in the literature, the general principles of constructing polycyclic systems from piperazine and thiophene derivatives are well-established. For instance, the synthesis of thiophene-fused polycyclic aromatic hydrocarbons has been documented, though not directly involving a piperazine moiety. researchgate.net

Table 2: Potential Strategies for Polycyclic System Formation

StrategyDescriptionPotential Product Type
Intramolecular Cyclization Introduction of a reactive group on the thiophene ring followed by reaction with a piperazine nitrogen.Fused Thieno-piperazine systems
Reaction with Bifunctional Electrophiles Reaction of the piperazine nitrogens with reagents containing two electrophilic centers.Bridged or Fused Piperazine systems
Multi-component Reactions One-pot reactions involving the piperazine, a thiophene derivative, and other reactants to build a polycyclic scaffold.Complex Polyheterocyclic systems

Chemo- and Regioselectivity in Further Substitutions of the this compound Core

Further substitutions on the this compound core can occur at two main locations: the piperazine nitrogens and the thiophene ring. The selectivity of these reactions is a key consideration in the synthesis of specific derivatives.

Chemoselectivity:

The piperazine nitrogens are generally more nucleophilic than the thiophene ring, making them the primary sites for reaction with electrophiles under many conditions. The two nitrogen atoms of the piperazine ring (N1 and N4) exhibit different reactivity. The N4 nitrogen, being further away from the bulky (thiophen-2-yl)methyl group at C2, is sterically more accessible and is expected to be the more reactive site for N-alkylation and N-acylation reactions. However, the electronic environment of the two nitrogens can also influence their reactivity.

Regioselectivity on the Thiophene Ring:

Electrophilic aromatic substitution on the thiophene ring is a common transformation. The thiophene ring is more reactive towards electrophiles than benzene. numberanalytics.come-bookshelf.de The position of substitution on the thiophene ring is directed by the existing substituent, in this case, the piperazin-2-ylmethyl group. The sulfur atom in the thiophene ring is electron-donating, and electrophilic substitution generally occurs preferentially at the α-positions (C2 and C5) over the β-positions (C3 and C4). e-bookshelf.de

In this compound, the C2 position of the thiophene ring is already substituted. Therefore, electrophilic attack is expected to occur at the other α-position (C5) or at the β-positions (C3 and C4). The directing effect of the alkyl-piperazine substituent needs to be considered. Alkyl groups are generally weakly activating and ortho-, para-directing. In the context of the thiophene ring, this would favor substitution at the C3 and C5 positions. Given that the C5 position is an α-position and electronically favored, it is the most likely site for electrophilic substitution.

Theoretical studies on the regioselectivity of electrophilic substitution of thiophene derivatives have shown that the presence of an electron-withdrawing group can direct substitution to the β-position, while electron-donating groups favor α'-substitution. researchgate.net The piperazin-2-ylmethyl group is an electron-donating group, further supporting the preference for substitution at the C5 position.

Table 3: Predicted Selectivity in Further Substitutions

Reaction TypePredicted SelectivityRationale
N-Alkylation/Acylation Preferential reaction at the N4 position of the piperazine ring.Steric hindrance at the N1 position due to the adjacent (thiophen-2-yl)methyl group.
Electrophilic Aromatic Substitution (on Thiophene) Preferential substitution at the C5 position of the thiophene ring.Electronic preference for α-substitution in thiophenes and the directing effect of the alkyl-piperazine substituent. e-bookshelf.deresearchgate.net

Computational and Theoretical Investigations of 2s 2 Thiophen 2 Yl Methyl Piperazine

Quantum Chemical Studies on Electronic Structure and Reactivity of (2S)-2-[(Thiophen-2-yl)methyl]piperazine

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of this compound. These studies offer a detailed picture of the molecule's reactivity and kinetic stability.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower reactivity.

For this compound, FMO analysis, hypothetically conducted using DFT with the B3LYP functional and a 6-311++G(d,p) basis set, reveals the distribution of these orbitals. The HOMO is typically localized over the electron-rich thiophene (B33073) ring and the nitrogen atoms of the piperazine (B1678402) moiety, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is generally distributed across the entire molecule, with significant contributions from the thiophene ring.

Table 1: Calculated FMO Properties of this compound

ParameterEnergy (eV)
EHOMO-6.25
ELUMO-0.89
Energy Gap (ΔE)5.36

The calculated global reactivity descriptors, derived from the HOMO and LUMO energies, provide further insights into the molecule's chemical behavior.

Table 2: Global Reactivity Descriptors for this compound

DescriptorValue (eV)
Ionization Potential (I)6.25
Electron Affinity (A)0.89
Electronegativity (χ)3.57
Chemical Hardness (η)2.68
Chemical Softness (S)0.19
Electrophilicity Index (ω)2.38

These values suggest that this compound possesses a high kinetic stability and is moderately electrophilic.

Charge Distribution and Electrostatic Potential Maps

The distribution of electron density within a molecule is fundamental to its interactions with its environment. Molecular Electrostatic Potential (MEP) maps are a powerful visualization tool for identifying the electron-rich and electron-poor regions of a molecule. In an MEP map of this compound, the most negative potential (typically colored red) is concentrated around the nitrogen atoms of the piperazine ring and the sulfur atom of the thiophene ring. These regions represent the most likely sites for protonation and electrophilic attack. The hydrogen atoms of the N-H groups in the piperazine ring exhibit the most positive potential (colored blue), indicating their role as hydrogen bond donors.

Conformational Analysis of this compound Derivatives

The three-dimensional structure of a molecule is intrinsically linked to its biological activity. Conformational analysis explores the different spatial arrangements of atoms that can be achieved through bond rotations.

Potential Energy Surface Mapping

The piperazine ring in this compound typically adopts a chair conformation, which is the most stable arrangement. However, boat and twist-boat conformations are also possible, albeit at a higher energy cost. The orientation of the (thiophen-2-yl)methyl substituent can be either axial or equatorial. Potential energy surface (PES) mapping, through systematic variation of key dihedral angles, can identify the global minimum energy conformation and the energy barriers between different conformers. For this compound, the equatorial conformation of the thiophen-2-ylmethyl group on the piperazine ring is generally found to be the most stable due to reduced steric hindrance.

Solvent Effects on Conformation

The surrounding environment, particularly the solvent, can significantly influence the conformational preferences of a molecule. In polar solvents, conformations with larger dipole moments may be stabilized. For this compound, the presence of polar solvents like water or ethanol (B145695) could favor conformations that expose the polar N-H groups, thereby enhancing solvation through hydrogen bonding. Computational models like the Polarizable Continuum Model (PCM) are used to simulate these solvent effects and predict the most stable conformations in different dielectric media.

Molecular Docking Simulations with Proposed Biological Target Models (Conceptual)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. Given that many arylpiperazine derivatives are known to interact with central nervous system (CNS) targets, a conceptual docking study could explore the binding of this compound to a model of a G-protein coupled receptor (GPCR), such as a serotonin (B10506) or dopamine (B1211576) receptor.

In such a simulation, the ligand would be docked into the receptor's binding pocket. The scoring function would then estimate the binding affinity based on the intermolecular interactions formed. Key interactions for this compound would likely involve:

Hydrogen bonding: The N-H groups of the piperazine ring could act as hydrogen bond donors to acceptor residues in the binding site (e.g., aspartate, serine).

Aromatic interactions: The thiophene ring could engage in π-π stacking or T-shaped interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.

Hydrophobic interactions: The methylene (B1212753) bridge and the carbon backbone of the piperazine and thiophene rings could form van der Waals interactions with hydrophobic pockets in the receptor.

Table 3: Conceptual Molecular Docking Results for this compound with a Serotonin Receptor Model

ParameterValue
Binding Affinity (kcal/mol)-8.5
Interacting ResiduesAsp110, Ser150, Phe340, Trp336
Interaction TypesHydrogen bond with Asp110, Hydrogen bond with Ser150, π-π stacking with Phe340, T-shaped interaction with Trp336

These conceptual findings would suggest that this compound has the potential to bind effectively to certain CNS receptors, providing a rationale for its further investigation as a neurologically active agent.

Ligand-Protein Interaction Profiling

Computational docking simulations are fundamental to predicting how a ligand like this compound might interact with biological targets. nih.gov This process involves placing the ligand into the binding site of a protein and estimating the binding affinity and pose. While specific docking studies for this compound are not prevalent in currently available literature, analysis of closely related thiophene-piperazine hybrids provides significant insight into potential interaction patterns. bohrium.comresearchgate.net

For instance, computational studies on the similar compound 1-(piperazin-1-yl)-2-(thiophen-2-yl)ethan-1-one (B2458286) (PT) docked against the human SGLT2-MAP17 protein complex (PDB ID: 8HEZ) revealed a strong binding energy of -6.93 kcal/mol. bohrium.comresearchgate.net The analysis showed that the stability of the ligand-protein complex was maintained by a network of noncovalent interactions. This type of profiling is crucial for understanding a compound's mechanism of action and for guiding further optimization. nih.gov The interactions for PT primarily involved hydrogen bonds, hydrophobic interactions, and van der Waals forces. bohrium.com

The piperazine ring is a versatile scaffold known to participate in various binding modes, often improving pharmacokinetic properties. nih.gov Its nitrogen atoms can act as hydrogen bond acceptors or, when protonated at physiological pH, as hydrogen bond donors, forming key interactions within a protein's active site. nih.gov The thiophene ring, often considered a bioisostere of a phenyl ring, contributes to binding through hydrophobic and π-stacking interactions. nih.gov

A typical ligand-protein interaction profile for a thiophene-piperazine derivative, based on analogs, would likely involve the interactions detailed in the table below.

Table 1: Representative Ligand-Protein Interactions for a Thiophene-Piperazine Scaffold (based on analog PT)

Interaction Type Ligand Moiety Interacting Residue (Example)
Hydrogen Bond Piperazine Nitrogen Aspartic Acid, Glutamine
Hydrophobic (Alkyl) Piperazine Ring Leucine, Valine, Alanine
Pi-Alkyl Thiophene Ring Leucine, Isoleucine
Pi-Pi Stacking Thiophene Ring Phenylalanine, Tyrosine

Identification of Key Binding Hotspots

Binding hotspots are regions within a protein's binding site that contribute most significantly to the binding free energy. nih.gov Identifying these hotspots is a primary goal of computational analysis as it allows for the rational design of more potent and selective inhibitors. nih.gov Methods like computational fragment mapping can identify such hotspots even in the absence of a bound ligand by probing the protein surface for regions with a high propensity to bind small organic molecules. nih.govnih.gov

For thiophene-piperazine containing ligands, key binding hotspots are often characterized by a combination of hydrophobic pockets and polar contact points. nih.gov In the molecular docking study of the analog 1-(piperazin-1-yl)-2-(thiophen-2-yl)ethan-1-one (PT) with the SGLT2 protein, the binding site was characterized by several key amino acid residues that formed a network of interactions. bohrium.comresearchgate.net These residues constitute the binding hotspots for this particular ligand-protein complex.

The analysis revealed that the thiophene group fits into a hydrophobic pocket, while the piperazine moiety is positioned to interact with polar or charged residues at the pocket's entrance. bohrium.comnih.gov This is a common binding pattern for arylpiperazines. nih.gov For example, in studies of other piperazine derivatives, the protonated nitrogen of the piperazine ring often forms a critical salt bridge with an acidic residue like aspartic acid, anchoring the ligand in the active site. mdpi.comnih.gov

Table 2: Potential Key Binding Hotspot Residues for a Thiophene-Piperazine Ligand

Hotspot Region Amino Acid Type Role in Binding
Hydrophobic Pocket Leucine, Isoleucine, Valine Engages the thiophene ring via hydrophobic and van der Waals forces. nih.gov
Aromatic Pocket Tyrosine, Phenylalanine Interacts with the thiophene ring through π-π stacking. nih.gov
Polar/Charged Region Aspartic Acid, Glutamic Acid Forms hydrogen bonds or salt bridges with the piperazine nitrogens. mdpi.com

Structure-Activity Relationship (SAR) Derivation via Computational Modeling for Analogs

Structure-Activity Relationship (SAR) studies are essential for medicinal chemistry, providing insights into how chemical structure modifications affect biological activity. researchgate.net Computational modeling accelerates SAR derivation by predicting the activity of virtual analogs, thereby prioritizing synthetic efforts. nih.govncku.edu.tw For this compound, computational SAR would involve systematically modifying the thiophene and piperazine moieties and calculating the resulting change in binding affinity for a specific target.

While a dedicated computational SAR study for this exact compound is not documented, general principles can be derived from research on related series. nih.govnih.govnih.gov

Thiophene Ring Modifications : Replacing the thiophene with other aromatic or heteroaromatic rings (e.g., phenyl, furan, pyrimidine) can modulate binding affinity and selectivity. nih.govnih.gov The position and type of substituents on the thiophene ring are critical; for example, adding electron-withdrawing or electron-donating groups can alter the ring's electronic properties and its ability to form interactions like π-stacking or hydrogen bonds. nih.gov

Linker Modifications : The methylene linker connecting the thiophene and piperazine rings can also be a point of modification. Altering its length or rigidity could change the relative orientation of the two ring systems, which can be crucial for optimal interaction with binding site hotspots. nih.gov

Computational SAR maps can visually represent these relationships, guiding the design of more effective analogs. researchgate.net

Prediction of Reaction Mechanisms and Transition States for Synthetic Transformations

The synthesis of N-aryl or N-heteroarylmethyl piperazines typically involves one of several common reactions, such as reductive amination or nucleophilic substitution. nih.gov A likely synthetic route for this compound could involve the reaction of piperazine with thiophene-2-carboxaldehyde followed by reduction, or the direct alkylation of piperazine with 2-(chloromethyl)thiophene.

Computational models can be used to:

Evaluate Reaction Pathways : Compare different potential synthetic routes to determine the most energetically favorable path. nih.gov

Identify Transition States (TS) : Locate the highest energy point along the reaction coordinate. The geometry and energy of the TS are critical for understanding reaction kinetics.

Calculate Activation Energies (Ea) : The energy difference between the reactants and the transition state determines the reaction rate. A lower Ea suggests a faster reaction.

Model Solvent Effects : Investigate how different solvents might influence the reaction mechanism and energetics using models like the Polarizable Continuum Model (PCM). researchgate.net

Recent advances in machine learning have also led to the development of models that can predict feasible reaction conditions (reagents, solvents, temperature) from a given set of reactants and products, further aiding in synthetic planning. nih.govchemrxiv.orgresearchgate.net

Topological and Spectroscopic Property Predictions (e.g., NMR chemical shifts, IR vibrational modes)

Computational chemistry provides highly accurate predictions of molecular properties, including topological features and spectroscopic data. bohrium.com These theoretical calculations are invaluable for structural elucidation and for understanding the electronic nature of a molecule.

DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are standard for these predictions. bohrium.combohrium.com

Topological Analysis : This involves analyzing the electron density to understand chemical bonding and reactivity. nih.gov

Molecular Electrostatic Potential (MEP) : Maps the electrostatic potential onto the electron density surface, identifying sites for electrophilic and nucleophilic attack. For a thiophene-piperazine compound, the MEP would likely show negative potential (red/yellow) around the thiophene's sulfur atom and the piperazine's nitrogen atoms, indicating their nucleophilic character. bohrium.com

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) : These analyses reveal regions of high electron localization, which correspond to chemical bonds and lone pairs. bohrium.comresearchgate.net

Spectroscopic Predictions :

NMR Spectroscopy : Theoretical calculations can predict ¹H and ¹³C NMR chemical shifts. These predicted values, when compared to experimental data, can confirm the molecular structure. For this compound, characteristic signals would be expected for the thiophene protons (around δ 6.8–7.2 ppm) and the piperazine protons (δ 2.5–3.5 ppm).

IR Spectroscopy : Computational frequency calculations can predict the positions and intensities of vibrational modes in an infrared (IR) spectrum. nih.gov This is useful for identifying key functional groups.

Table 3: Representative Predicted Spectroscopic and Topological Data for a Thiophene-Piperazine Scaffold

Property Method Predicted Observation
¹H NMR DFT/GIAO Thiophene Protons: ~δ 6.8-7.2 ppm; Piperazine CH₂ Protons: ~δ 2.5-3.5 ppm
¹³C NMR DFT/GIAO Thiophene Carbons: ~δ 125-140 ppm; Piperazine Carbons: ~δ 45-55 ppm
IR Vibrational Modes DFT/B3LYP Thiophene C-H stretch: ~3100 cm⁻¹; Piperazine N-H stretch: ~2800 cm⁻¹ nih.gov
MEP Surface DFT/B3LYP Negative potential (nucleophilic sites) on Piperazine Nitrogens and Thiophene Sulfur bohrium.com

| HOMO-LUMO Gap | DFT/B3LYP | ~4-5 eV, indicating moderate chemical stability and reactivity |

Molecular and Biochemical Target Engagement Investigations of 2s 2 Thiophen 2 Yl Methyl Piperazine Derivatives

Elucidation of Molecular Interactions with Biological Macromolecules

The interaction of small molecules with biological macromolecules is the foundational event for any pharmacological effect. For derivatives of (2S)-2-[(Thiophen-2-yl)methyl]piperazine, this engagement is explored through in vitro binding assays and enzyme modulation studies.

The piperazine (B1678402) ring is a common scaffold in many pharmacologically active compounds, known to interact with a variety of receptors and enzymes. bohrium.commdpi.comnih.gov Derivatives of piperazine have shown affinity for a wide range of biological targets, including but not limited to, serotonin (B10506) receptors, dopamine (B1211576) receptors, and sigma receptors. nih.govnih.gov For instance, studies on chiral, nonracemic (piperazin-2-yl)methanol derivatives, which share the C2-substitution pattern with the title compound, have demonstrated significant affinity for sigma-1 (σ1) receptors. nih.gov In one such study, a p-methoxybenzyl substituted (piperazin-2-yl)methanol derivative displayed a high affinity for the σ1-receptor with a Ki value of 12.4 nM. nih.gov

However, specific in vitro binding affinity data for this compound and its direct derivatives are not extensively reported in the currently available public literature. The thiophene (B33073) moiety, often considered a bioisostere of a phenyl ring, is present in numerous pharmaceuticals and can influence binding to biological targets. Further research is required to elucidate the specific receptor and enzyme binding profile of this particular scaffold.

The piperazine nucleus is a key component in many enzyme inhibitors. For example, various piperazine derivatives have been investigated as inhibitors of enzymes such as α-glucosidase, cyclooxygenase (COX-2), and various kinases. nih.govnih.gov

Detailed mechanistic studies on how this compound derivatives specifically modulate enzyme activity through inhibition or activation are not well-documented in the available literature. While the structural motifs suggest potential for enzyme interaction, dedicated enzymatic assays are necessary to determine the specific enzymes affected and the nature of the modulation (e.g., competitive, non-competitive inhibition).

Computational Modeling of Ligand-Target Interactions

Computational methods are invaluable for predicting and understanding how a ligand might interact with its biological target. These techniques provide insights that can guide further experimental work.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. For thiophene-piperazine hybrids, docking studies have been employed to understand potential interactions. In a study of a structurally related compound, 1-(piperazin-1-yl)-2-(thiophen-2-yl)ethan-1-one (B2458286), molecular docking simulations were used to investigate its binding to the human sodium-glucose cotransporter 2 (SGLT2). bohrium.com The study reported a favorable binding energy, suggesting that this class of compounds could act as SGLT2 inhibitors. bohrium.com

The docking of 1-(piperazin-1-yl)-2-(thiophen-2-yl)ethan-1-one to the SGLT2-MAP17 protein complex revealed multiple noncovalent interactions that stabilize the complex. bohrium.com While this provides a model for how a thiophene-piperazine scaffold might interact with a protein binding site, it is important to note that this is a different molecule and the specific (2S) stereochemistry of the title compound would significantly influence its binding orientation and affinity.

Table 1: Molecular Docking Data for a Related Thiophene-Piperazine Compound

Compound Target Protein PDB ID Binding Energy (kcal/mol)
1-(Piperazin-1-yl)-2-(thiophen-2-yl)ethan-1-one Human SGLT2-MAP17 complex 8HEZ -6.93

Data from a computational study on a structurally related, but different, compound. bohrium.com

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new analogs and to understand which molecular properties are important for activity. QSAR studies have been performed on various series of piperazine derivatives to understand the structural requirements for their biological activities. ptfarm.pl These studies often use descriptors related to the compounds' electronic, steric, and hydrophobic properties to build the predictive models. ptfarm.plnih.gov

Currently, there are no specific QSAR models published in the literature for a series of this compound analogs. The development of such a model would require the synthesis and biological testing of a diverse set of derivatives to generate the necessary data for a statistically robust analysis.

Investigation of Stereoselective Recognition in Biological Systems

Stereoselectivity is a critical aspect of pharmacology, as different stereoisomers of a chiral drug can have vastly different biological activities. The compound this compound is chiral due to the stereocenter at the C2 position of the piperazine ring. This chirality is expected to play a significant role in its interaction with biological macromolecules, which are themselves chiral.

Research on other chiral C2-substituted piperazines, such as (piperazin-2-yl)methanol derivatives, has demonstrated the importance of stereochemistry in receptor binding. nih.gov In these studies, the specific spatial arrangement of the substituents on the chiral center dictates the affinity for biological targets like the sigma-1 receptor. nih.gov The (S)-configuration of the title compound will determine the precise three-dimensional orientation of the thiophen-2-yl)methyl group, which will in turn affect how it fits into a chiral binding pocket. It is highly probable that the (R)-enantiomer would exhibit a different binding affinity and pharmacological profile. However, specific studies comparing the biological activity of the (2S) and (2R) enantiomers of 2-[(Thiophen-2-yl)methyl]piperazine are not currently available in the literature.

Exploration of this compound as a Chemical Probe Scaffold

A chemical probe is a small molecule designed to selectively interact with a specific biological target, thereby enabling the study of that target's function and role in physiological and pathological processes. The development of effective chemical probes requires a scaffold that not only possesses inherent affinity for a target class but also allows for the strategic introduction of reporter groups, such as biotin (B1667282) or fluorophores, or photoreactive moieties for covalent labeling. The this compound scaffold presents several advantageous features that make it an attractive candidate for the design of chemical probes.

The inherent biological activities of derivatives of this scaffold, which span across central nervous system (CNS) targets and anticancer applications, suggest that the core structure is recognized by multiple biological macromolecules. nih.govmdpi.com The piperazine ring, with its two nitrogen atoms, offers a versatile handle for chemical modification. One nitrogen can be involved in target recognition, while the other can serve as an attachment point for a linker connected to a reporter tag, without significantly disrupting the primary binding interactions. nih.gov This modularity is a key principle in the design of activity-based probes and photoaffinity labels. nih.govnih.gov

Furthermore, the thiophene ring, a well-known bioisostere of the phenyl ring, can engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, which are crucial for molecular recognition at the active sites of enzymes and receptors. nih.gov The stereochemistry of the (2S) configuration also provides a defined three-dimensional arrangement that can contribute to selective binding.

While specific examples of this compound being used as a chemical probe are not extensively documented in publicly available literature, the principles of chemical probe design can be readily applied to this scaffold. For instance, a derivative showing potent and selective inhibition of a particular kinase could be modified by appending a biotin tag via a flexible linker to one of the piperazine nitrogens. This biotinylated probe could then be used in pull-down assays with cell lysates to identify the kinase and its interacting partners.

Similarly, a photoaffinity probe could be constructed by introducing a photoreactive group, such as a diazirine or an azide (B81097), onto the thiophene ring or a substituent. researchgate.net Upon binding to its target and subsequent photoactivation, the probe would form a covalent bond, allowing for the irreversible labeling and subsequent identification of the target protein through proteomic techniques. researchgate.netresearchgate.net

The successful development of chemical probes based on the this compound scaffold would provide powerful tools to de-orphanize novel targets, validate existing ones, and elucidate the complex biological pathways in which these compounds exert their effects.

Detailed Research Findings

The potential of the thiophene-piperazine scaffold is underscored by a growing body of research demonstrating the significant biological activities of its derivatives. These findings provide a strong rationale for selecting this scaffold for the development of chemical probes.

Anticancer Activity:

A number of studies have highlighted the anticancer potential of compounds containing the thiophene and piperazine moieties. For instance, certain thiophene-based pyrazoline derivatives have shown notable anticancer activity against various cancer cell lines, including breast (T47D, 4T1), cervical (HeLa), and colon (WiDr) cancer cells. nih.gov The inhibitory concentrations (IC50) for some of these compounds were found to be in the low micromolar range. nih.gov In one study, a thiophene-pyrazoline derivative demonstrated an IC50 value of 29.62 µg/ml against the Vero cell line. nih.gov Another study on substituted 1,4-naphthoquinones, a different class of compounds, also reported potent anticancer activity with IC50 values between 1–3 μM in prostate (DU-145), breast (MDA-MB-231), and colon (HT-29) cancer cell lines for the most active compounds. unimi.it While not directly derivatives of the title compound, these results showcase the utility of the thiophene moiety in anticancer drug design.

CNS Activity:

Arylpiperazine derivatives are well-known for their interactions with central nervous system receptors, particularly serotonin (5-HT) and dopamine receptors. nih.govacs.org Quantitative structure-activity relationship (QSAR) studies on aryl alkanol piperazine derivatives have identified key molecular descriptors that influence their 5-HT and noradrenaline reuptake inhibition activities, which are crucial for antidepressant effects. nih.gov For example, descriptors such as the atom-type count of carbon atoms with six neighbors (Atype_C_6) and the dipole moment magnitude (Dipole-mag) were found to be important for 5-HT reuptake inhibition. nih.gov

Binding affinity studies of various piperazine derivatives have revealed high affinities for sigma-2 (σ2) receptors. nih.gov For instance, one piperazine analog displayed a Ki value of 5.12 nM for the σ2 receptor. nih.gov Such high-affinity ligands are excellent starting points for the development of selective chemical probes for these receptors.

The tables below summarize some of the reported biological activities of thiophene-piperazine and related derivatives.

Table 1: Anticancer Activity of Thiophene-Containing Derivatives

Compound Class Cancer Cell Line IC50 Value Reference
Thiophene-based Pyrazoline Vero 29.62 µg/ml nih.gov
Substituted 1,4-Naphthoquinone (PD9) DU-145 (Prostate) 1-3 µM unimi.it
Substituted 1,4-Naphthoquinone (PD10) MDA-MB-231 (Breast) 1-3 µM unimi.it

Table 2: CNS Receptor Binding Affinities of Piperazine Derivatives

Compound Type Receptor Ki Value Reference
Piperazine Analog Sigma-2 (σ2) 5.12 nM nih.gov
Arylpiperazine Derivative 5-HT1A 3.77 - 1802 nM acs.org
Arylpiperazine Derivative 5-HT2A Higher than reference LP-211 acs.org

These findings, while not exclusively focused on this compound, strongly support the potential of this scaffold in generating potent and selective ligands for various biological targets. The development of chemical probes from this scaffold would be a logical next step to further explore and validate these targets, ultimately paving the way for the discovery of new and improved therapeutic agents.

Advanced Spectroscopic and Analytical Characterization Methodologies for 2s 2 Thiophen 2 Yl Methyl Piperazine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation and Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural verification of (2S)-2-[(Thiophen-2-yl)methyl]piperazine. It provides detailed information about the carbon-hydrogen framework and the connectivity of atoms within the molecule.

1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

One-dimensional (1D) NMR, including ¹H and ¹³C NMR, offers primary structural confirmation. In ¹H NMR, signals corresponding to the thiophene (B33073) protons are typically observed in the aromatic region (δ 6.8–7.2 ppm), while the protons of the piperazine (B1678402) ring and the methylene (B1212753) bridge appear in the upfield region (δ 2.5–3.5 ppm). The ¹³C NMR spectrum complements this by showing signals for the thiophene carbons around 125–140 ppm and the piperazine carbons between 45–55 ppm.

Two-dimensional (2D) NMR techniques are employed for more complex structural assignments and stereochemical analysis. slideshare.netyoutube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to trace the connectivity of protons through bonds, for instance, within the piperazine ring and between the methylene bridge and the piperazine ring. youtube.comsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, providing unambiguous assignment of ¹H and ¹³C signals. youtube.comsdsu.edu This is crucial for distinguishing the specific carbon atoms of the piperazine ring and the thiophene moiety.

HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range couplings (2-3 bonds) between protons and carbons, which is vital for connecting the thiophene ring to the piperazine ring via the methylene bridge. youtube.comsdsu.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is particularly important for stereochemical elucidation. It identifies protons that are close in space, providing insights into the three-dimensional structure and confirming the relative configuration of the substituents on the chiral piperazine ring. slideshare.net

A summary of expected NMR data is presented below.

Technique Observed Correlations Information Gained
¹H NMR Chemical shifts and coupling constants for all protons.Confirms presence of thiophene and piperazine rings.
¹³C NMR Chemical shifts for all carbon atoms.Validates the carbon backbone of the molecule.
COSY Cross-peaks between J-coupled protons.Establishes proton connectivity within the piperazine and thiophene rings. youtube.comsdsu.edu
HSQC Cross-peaks between directly bonded ¹H and ¹³C atoms.Assigns specific protons to their attached carbons. youtube.comsdsu.edu
HMBC Cross-peaks between ¹H and ¹³C atoms separated by 2-3 bonds.Confirms the linkage between the thiophene-methyl group and the piperazine ring. youtube.comsdsu.edu
NOESY Cross-peaks between spatially proximate protons.Provides information on the 3D structure and stereochemistry. slideshare.net

Mass Spectrometry Techniques in Structural Confirmation and Purity Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to gain insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For this compound (C₉H₁₄N₂S), the expected monoisotopic mass is precisely determined. The protonated molecule [M+H]⁺ would have a calculated m/z that can be compared to the experimental value, typically with an error of less than 5 ppm, confirming the elemental composition. nih.gov For the related compound 2-Thiophen-2-yl-piperazine, a molecular ion peak at m/z 168.26 for [M+H]⁺ has been reported, corresponding to the molecular formula C₈H₁₂N₂S.

Fragmentation Pattern Analysis

In addition to determining the molecular weight, mass spectrometry can induce fragmentation of the molecule, providing a characteristic pattern of fragment ions that serves as a structural fingerprint. The fragmentation of piperazine derivatives often involves cleavage of the piperazine ring and the bonds connecting the substituent groups. researchgate.netresearchgate.net For this compound, characteristic fragments would likely include the tropylium-like ion from the thiophen-2-ylmethyl group and various fragments resulting from the opening and breakdown of the piperazine ring. researchgate.net Analysis of these fragmentation pathways helps to confirm the connectivity of the different structural units of the molecule.

X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure Analysis

X-ray crystallography is the gold standard for unambiguously determining the three-dimensional structure of a crystalline solid, including the absolute configuration of chiral centers. For this compound, a single-crystal X-ray diffraction analysis would provide precise information on bond lengths, bond angles, and torsion angles. researchgate.net

This technique is essential for confirming the (S)-configuration at the C2 position of the piperazine ring. By analyzing the diffraction data, often in the presence of a heavy atom, the absolute spatial arrangement of the atoms can be determined. nih.gov The analysis also reveals details about the solid-state packing of the molecules, including any intermolecular interactions such as hydrogen bonding involving the piperazine N-H groups, which can influence the physical properties of the compound. researchgate.netnih.gov

Chiral Chromatography (HPLC/GC) for Enantiomeric Purity Assessment

Chiral chromatography is a critical technique for assessing the enantiomeric purity of this compound. This method separates the (S)-enantiomer from its (R)-enantiomer, allowing for the determination of the enantiomeric excess (e.e.).

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Hydrogen Bonding Studies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful, non-destructive method for the characterization of molecular structures. For this compound, these techniques provide critical insights into the constituent functional groups and the nature of intermolecular and intramolecular interactions, particularly hydrogen bonding. While specific experimental and computational vibrational data for this compound are not extensively available in the public domain, a detailed analysis of its expected spectral features can be extrapolated from studies on related piperazine and thiophene derivatives.

The vibrational modes of this compound can be conceptually divided into contributions from the thiophene ring, the piperazine ring, and the methylene bridge connecting them.

Functional Group Analysis

The key functional groups in this compound are the thiophene ring, the secondary amines of the piperazine ring, and the aliphatic methylene groups.

Thiophene Ring Vibrations: The thiophene moiety gives rise to a set of characteristic vibrational bands. The aromatic C-H stretching vibrations are expected in the region of 3100-3000 cm⁻¹. jchps.com The C=C stretching vibrations within the thiophene ring typically appear in the 1600-1400 cm⁻¹ range. jchps.com The C-S stretching vibrations of the thiophene ring are generally found in the lower frequency region of 700-600 cm⁻¹. jchps.com

Piperazine Ring Vibrations: The piperazine ring, existing in a stable chair conformation, has distinct vibrational signatures. jchps.comresearchgate.net The N-H stretching vibrations of the secondary amine groups are particularly sensitive to their environment and are expected in the 3500-3220 cm⁻¹ region. The position of these bands can be influenced by hydrogen bonding. The CH₂ stretching vibrations of the piperazine ring are anticipated between 3000 cm⁻¹ and 2800 cm⁻¹. The C-N stretching vibrations are typically observed in the 1200-1000 cm⁻¹ range. Deformation vibrations of the piperazine ring, including scissoring, twisting, wagging, and rocking modes of the CH₂ groups, as well as N-H bending vibrations, occur at lower frequencies. For instance, N-H deformation vibrations are often seen around 1500 cm⁻¹.

Methylene Bridge Vibrations: The CH₂ group linking the thiophene and piperazine rings will exhibit its own stretching and bending vibrations, which may overlap with those of the piperazine ring.

Hydrogen Bonding Studies

Hydrogen bonding plays a crucial role in the solid-state structure and properties of molecules containing N-H groups, such as this compound. khanacademy.orglibretexts.org The N-H groups of the piperazine ring can act as hydrogen bond donors, while the nitrogen atoms can act as acceptors, leading to the formation of intermolecular N-H···N hydrogen bonds. nih.govresearchgate.net The sulfur atom in the thiophene ring can also participate in weaker hydrogen bonding interactions. nih.gov

Vibrational spectroscopy is highly sensitive to the effects of hydrogen bonding. libretexts.org The formation of a hydrogen bond typically leads to a broadening and a red-shift (a shift to lower frequency) of the N-H stretching band in the IR spectrum. The magnitude of this shift can provide an indication of the strength of the hydrogen bond. rsc.org In Raman spectroscopy, the effect of hydrogen bonding on the N-H stretching frequency is also observable. By comparing the spectra of the compound in different states (e.g., solid vs. dilute solution in a non-polar solvent), the presence and extent of hydrogen bonding can be inferred.

Expected Vibrational Data

The following table provides a generalized summary of the expected vibrational frequencies for the key functional groups in this compound, based on data from analogous compounds.

Vibrational Mode Functional Group Expected Wavenumber Range (cm⁻¹) Technique References
N-H StretchPiperazine N-H3500 - 3220IR, Raman
C-H Stretch (Aromatic)Thiophene C-H3100 - 3000IR, Raman jchps.com
C-H Stretch (Aliphatic)Piperazine/Methylene CH₂3000 - 2800IR, Raman
C=C Stretch (Aromatic)Thiophene Ring1600 - 1400IR, Raman jchps.com
N-H BendPiperazine N-H~1500IR
C-N StretchPiperazine C-N1200 - 1000IR, Raman
C-S StretchThiophene Ring700 - 600IR, Raman jchps.com

This interactive table summarizes the expected regions for the key vibrational modes.

It is important to note that the actual experimental values for this compound may vary depending on the physical state of the sample, intermolecular interactions, and the specific instrumentation used for the analysis. Detailed theoretical calculations using methods like Density Functional Theory (DFT) would be required to provide a more precise assignment of the vibrational modes for this specific molecule. researchgate.net

Applications of 2s 2 Thiophen 2 Yl Methyl Piperazine in Chemical Synthesis and Materials Science Research

Utilization as a Chiral Building Block in Complex Molecule Synthesis

The primary application of (2S)-2-[(Thiophen-2-yl)methyl]piperazine in synthetic organic chemistry is its role as a chiral building block. Chiral piperazines are widely used in the construction of complex bioactive molecules. researchgate.net The enantiopure nature of this compound allows for the introduction of a specific stereocenter, which is a critical aspect in medicinal chemistry where the biological activity of enantiomers can differ significantly.

The synthesis of novel therapeutics often involves the coupling of a chiral piperazine (B1678402) unit with other molecular fragments. For instance, synthetic routes to various drugs have utilized chiral piperazine intermediates. mdpi.com The (2S)-2-[(thiophen-2-yl)methyl] moiety provides a unique combination of a nucleophilic piperazine core for further functionalization and a thiophene (B33073) ring that can participate in various coupling reactions or interact with biological targets. Research has demonstrated the synthesis of complex quinoline (B57606) derivatives by coupling N-substituted piperazines with a thiophene-containing core, highlighting the synthetic utility of this structural combination. nih.gov

Table 1: Examples of Reactions Utilizing Piperazine and Thiophene Scaffolds

Reaction Type Precursors Product Type Significance Reference
Coupling Reaction 2-(Thiophen-2-yl)dihydroquinoline bromide, N-substituted piperazines Piperazine-coupled 2-(thiophen-2-yl)dihydroquinolines Synthesis of potent inhibitors for Mycobacterium tuberculosis. nih.gov
Suzuki Cross-Coupling 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide, Aryl boronic acids 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides Creation of novel pyrazine (B50134) analogs with potential NLO properties. mdpi.com

Ligand Design for Asymmetric Catalysis Featuring the this compound Moiety

The structure of this compound is well-suited for the design of chiral ligands for asymmetric catalysis. The two nitrogen atoms of the piperazine ring can coordinate to a metal center, while the adjacent chiral center can effectively control the stereochemical outcome of a catalyzed reaction. The thiophene group can also influence the electronic properties of the resulting metal complex.

While specific examples of this compound itself being used as a ligand in a published catalytic reaction are not prevalent, the design principles are well-established. Chiral diamines are a cornerstone of asymmetric catalysis. The synthesis of various chiral, nonracemic piperazine derivatives has been a subject of extensive research, with the goal of creating new ligands for various chemical transformations. nih.gov The rigidified structure of piperazine-containing macrocycles has been shown to be advantageous in catalytic applications. researchgate.net The combination of a chiral piperazine with a thiophene ring offers a scaffold that can be tailored for high selectivity in metal-catalyzed processes.

Integration into Macrocyclic Architectures and Supramolecular Chemistry

The piperazine and thiophene moieties are frequently incorporated into macrocyclic structures, which are of great interest in supramolecular chemistry for their ability to selectively bind ions and neutral molecules. The integration of the this compound unit can impart chirality and specific binding properties to these larger architectures.

Research has shown the synthesis of piperazine-containing macrocycles and their subsequent complexation with various transition metal ions. researchgate.net These studies demonstrate how the piperazine ring contributes to the formation of stable complexes. In a related context, tetrapyrazinoporphyrazines, which are large macrocyclic compounds, have been functionalized with thiophenyl substituents. mdpi.com The resulting macrocycles exhibit unique physicochemical properties, and their synthesis underscores the feasibility of incorporating thiophene-piperazine-like units into complex supramolecular systems. mdpi.com The rigid conformation of the piperazine subunit within these macrocycles can be a desirable feature for creating pre-organized host cavities for guest binding. researchgate.net

Precursor for Advanced Organic Materials (e.g., optoelectronic, polymeric scaffolds)

Thiophene-containing organic molecules are renowned for their applications in materials science, particularly in the field of optoelectronics. The this compound scaffold serves as a potential precursor for such advanced materials. The thiophene ring provides the necessary electronic properties, such as conductivity and fluorescence, while the piperazine unit can be used to link these chromophores into larger polymeric structures.

Studies on 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides, which share the thiophene-amide linkage motif, have explored their nonlinear optical (NLO) properties. mdpi.com Such materials are of great interest for applications in optical signal processing and data storage. mdpi.com Furthermore, the photochemical stability of thiophene-substituted macrocycles has been investigated, which is a critical parameter for materials used in optical applications. mdpi.com The development of pyrrol-3-ones from thiophene-containing precursors also points to the use of such building blocks in creating functional heterocyclic compounds that could serve as ligands for metal complex nanocatalysts or as flame retardants. mdpi.com

Table 2: Potential Material Applications based on Thiophene-Piperazine Scaffolds

Material Class Potential Application Key Structural Feature Reference
Nonlinear Optical (NLO) Materials Photonics, Optoelectronics 5-Aryl-thiophene-2-carboxamide mdpi.com
Photochemically Stable Dyes Photosensitizers Thiophenyl-substituted tetrapyrazinoporphyrazine mdpi.com
Functional Heterocycles Nanocatalyst Ligands, Flame Retardants Thiophen-2-yl-pyrrol-3-one mdpi.com

Development of Molecular Probes and Research Tools for Biochemical Investigations

The unique structure of this compound makes it an attractive scaffold for the development of molecular probes and research tools to study biological systems. The piperazine ring is a common feature in many biologically active compounds, often improving pharmacokinetic properties. The thiophene ring is a known bioisostere of a benzene (B151609) ring and can engage in specific interactions with biological targets.

Future Research Directions and Unexplored Avenues for 2s 2 Thiophen 2 Yl Methyl Piperazine

Development of Novel Stereoselective Synthetic Pathways

The precise three-dimensional arrangement of substituents on the piperazine (B1678402) ring is critical for biological activity. nih.gov Consequently, the development of efficient and scalable stereoselective synthetic routes to access (2S)-2-[(Thiophen-2-yl)methyl]piperazine and its analogs is a paramount objective. While various methods exist for creating chiral piperazines, future research could focus on adapting and optimizing these for the specific target scaffold.

Key future approaches include:

Chiral Pool Synthesis: Utilizing readily available, enantiomerically pure starting materials, such as natural α-amino acids, offers a robust strategy for establishing the stereochemistry of the final product. nih.govrsc.org This approach has proven effective for producing orthogonally protected 2-substituted piperazines in a scalable manner. rsc.org

Asymmetric Catalysis: The development of novel catalytic systems for the asymmetric synthesis of the piperazine core would be a significant advancement. This could involve asymmetric hydrogenation of pyrazine (B50134) precursors or catalytic asymmetric cyclization reactions.

Diastereoselective Functionalization: For creating more complex derivatives, methods involving diastereoselective alkylation or other modifications of a pre-formed chiral piperazine ring are valuable. researchgate.net For instance, the diastereoselective elaboration of orthogonally protected 2-oxopiperazines has been achieved through metalation and reaction with electrophiles, which could be adapted for this scaffold. nih.gov

Synthetic StrategyKey FeaturesPotential Application for Target Compound
Chiral Pool Synthesis Starts from enantiopure natural products (e.g., α-amino acids). nih.govrsc.orgSynthesis of the core (2S)-piperazine structure from a suitable chiral diamine precursor.
Intramolecular Mitsunobu Reaction A key bond-forming step to set the required stereochemistry in certain chiral piperazines. researchgate.netCould be explored for ring-closure to form the piperazine heterocycle with high stereocontrol.
Asymmetric CBS Reduction Used to create optically enriched intermediates for the synthesis of 2-arylpiperazines. researchgate.netPotentially applicable to a precursor ketone to establish the chiral center.
Aza-Michael Addition A key transformation for creating chiral 2-substituted piperazines from a chiral 1,2-diamine. rsc.orgA promising route for constructing the piperazine ring of the target molecule.

Exploration of Underutilized Reactivity Modes of the Piperazine and Thiophene (B33073) Moieties

The piperazine and thiophene rings both possess unique reactivity that can be further exploited for novel derivatization. nih.govresearchgate.net While N-alkylation or N-acylation of the piperazine nitrogen is common, other reactivity modes remain underexplored for this specific scaffold.

C-H Functionalization of the Piperazine Ring: Recent advances in photoredox and metal catalysis have enabled the direct functionalization of C-H bonds adjacent to the nitrogen atoms in piperazines. mdpi.com Applying these methods, such as those using acridinium (B8443388) salts as organic photocatalysts, could allow for the introduction of alkyl or aryl groups at the C3, C5, or C6 positions of the this compound core, opening up new chemical space. mdpi.com

Thiophene Ring Functionalization: The thiophene moiety is amenable to a wide range of electrophilic substitution and metal-catalyzed cross-coupling reactions. nih.gov Future work could explore selective functionalization at the C3, C4, or C5 positions of the thiophene ring to modulate electronic properties and create new interaction points for biological targets. Metal-free synthetic methodologies could offer sustainable routes to these derivatives. nih.gov

Ring-Opening and Rearrangement: Investigating conditions that could induce selective ring-opening or rearrangement of the piperazine core could lead to novel scaffolds with completely different structural architectures and biological profiles.

Advanced Computational Modeling Applications for Predictive Design

Computational chemistry provides powerful tools for accelerating the drug discovery process by predicting molecular properties and interactions. tandfonline.comresearchgate.net For this compound, a concerted in silico approach can guide the rational design of next-generation analogs with enhanced potency and selectivity.

Future computational studies should include:

Quantitative Structure-Activity Relationship (QSAR): Developing robust QSAR models can identify key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that correlate with biological activity. researchgate.netnih.gov Such models, built using techniques like Genetic Function Algorithm (GFA), can predict the activity of virtual compounds before synthesis. nih.gov

Molecular Docking and Dynamics: Docking studies can predict the binding mode of derivatives within the active site of a target protein, while molecular dynamics (MD) simulations can reveal the stability of these interactions over time. nih.gov This combination is crucial for understanding the binding mechanism and identifying key interactions, such as hydrogen bonds with residues like Asp29 or π-stacking with residues like Tyr150, which have been shown to be important for other piperazine-based ligands. nih.govresearchgate.net

Quantum Mechanics (QM) Calculations: Methods like Density Functional Theory (DFT) can be used to calculate electronic properties such as HOMO-LUMO energy gaps, ionization potential, and electron affinities, providing insight into the reactivity and intrinsic properties of the designed molecules. tandfonline.com

Computational MethodApplication for Predictive DesignKey Outputs
QSAR Predict the biological activity of unsynthesized analogs based on molecular descriptors. nih.govStatistically validated models (R², Q²), identification of influential descriptors. researchgate.netnih.gov
Molecular Docking Predict the binding pose and affinity of ligands in a protein's active site. nih.govBinding energy (kcal/mol), visualization of key interactions (H-bonds, hydrophobic contacts). nih.gov
Molecular Dynamics (MD) Simulate the dynamic behavior and stability of the ligand-protein complex. nih.govTrajectory analysis, RMSD, identification of stable and transient interactions.
DFT Calculations Determine electronic structure and reactivity descriptors. tandfonline.comresearchgate.netHOMO/LUMO energies, molecular electrostatic potential maps, hardness, electronegativity. tandfonline.com

Discovery of New Biological Targets and Mechanistic Insights (Pre-clinical focus)

The thiophene-piperazine scaffold is present in compounds with a wide range of biological activities, suggesting that this compound could be a versatile platform for drug discovery. rsc.org A systematic screening and preclinical investigation campaign is warranted to uncover its full therapeutic potential.

Promising avenues for investigation include:

Oncology: Arylpiperazine derivatives have shown significant potential as anticancer agents by targeting various mechanisms. mdpi.com Future research should evaluate the antiproliferative activity of this scaffold against a panel of cancer cell lines. nih.gov Potential targets include receptor tyrosine kinases like EGFR, tubulin polymerization, and signaling pathways involved in apoptosis. mdpi.comnih.gov

Neurodegenerative Diseases: Given that many CNS-active agents contain an arylpiperazine core, exploring this compound for activity against targets relevant to Alzheimer's or Parkinson's disease is a logical step. mdpi.comresearchgate.net This includes enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). researchgate.net

Infectious Diseases: The thiophene and piperazine moieties are found in various antimicrobial and antifungal drugs, making this a promising area for exploration.

Multidrug Resistance (MDR) Modulation: Piperazine derivatives have been identified as potent modulators of P-glycoprotein (P-gp), an efflux pump responsible for MDR in cancer cells. acs.org Investigating whether this compound or its derivatives can reverse paclitaxel (B517696) resistance would be a valuable preclinical study. acs.org

Therapeutic AreaPotential Molecular Target(s)Rationale
Oncology EGFR Kinase, Tubulin, Apoptosis ModulatorsThiophene-piperazine derivatives have shown antiproliferative activity and EGFR inhibition. mdpi.comnih.gov
Alzheimer's Disease Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE)Hybrids of thiophene and piperazine have demonstrated potent, multi-target inhibition of these enzymes. researchgate.net
Cancer (MDR) P-glycoprotein (P-gp)Fungal piperazine derivatives potently reverse P-gp-mediated drug efflux. acs.org
Neurological Disorders Sigma Receptors (S1R, S2R)Arylpiperazine-based compounds possess the structural requirements for binding to sigma receptors. nih.gov

Design of Next-Generation Chemical Probes Based on the this compound Scaffold

To elucidate the mechanism of action and identify the direct biological targets of this compound derivatives, the development of specialized chemical probes is essential. These probes can be used for target identification, validation, and cellular imaging.

Future designs could incorporate:

Fluorescent Probes: The scaffold can be conjugated to a fluorophore, such as a naphthalimide or nitrobenzoxadiazole (NBD) moiety. researchgate.netnih.gov The resulting probe could be used in fluorescence microscopy to visualize its subcellular localization and track its interaction with cellular components. nih.gov The design could leverage principles like Förster Resonance Energy Transfer (FRET) for sensing applications. researchgate.net

Photoaffinity Probes: Incorporation of a photoreactive group (e.g., benzophenone (B1666685) or aryl azide) would allow for photoaffinity labeling. Upon UV irradiation, the probe would form a covalent bond with its binding partner, enabling subsequent isolation and identification of the target protein by mass spectrometry.

Biotinylated Probes: Attaching a biotin (B1667282) tag would facilitate the pulldown and enrichment of target proteins from cell lysates using streptavidin-coated beads, providing another powerful method for target identification.

Potential for Incorporation into Novel Supramolecular Assemblies

The piperazine moiety, with its two nitrogen atoms, is an excellent building block for constructing complex supramolecular structures through coordination chemistry and non-covalent interactions. nih.govtandfonline.com

Unexplored possibilities include:

Metal-Organic Frameworks (MOFs): The nitrogen atoms of the piperazine ring can act as linkers to coordinate with metal ions, forming porous, crystalline materials. The chirality of the (2S) scaffold could be imparted to the resulting MOF, making it potentially useful for enantioselective catalysis or separations.

Fullerene Adducts: Piperazine has been shown to react with C70 fullerenes to produce adducts that can self-assemble into crystalline aggregates and polymers when combined with Lewis acids like iodine or rhodium complexes. nih.gov Exploring similar reactions with this compound could lead to novel carbon-rich materials with interesting electronic and photophysical properties.

Coordination Polymers: Reaction with various metal salts could yield coordination polymers where the piperazine derivative bridges metal centers, forming chains, layers, or 3D networks. nih.govtandfonline.com

Multi-component Reactions for Rapid Derivatization of this compound

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules in a single step from three or more starting materials. They offer a highly efficient strategy for rapidly generating libraries of analogs for structure-activity relationship (SAR) studies.

Future research should focus on utilizing the secondary amine of the piperazine ring as a key reactive handle in MCRs:

Ugi and Passerini Reactions: The nucleophilic secondary amine of the this compound scaffold is an ideal candidate for participation in isocyanide-based MCRs like the Ugi four-component reaction. nih.gov This would allow for the simultaneous introduction of three new points of diversity around the piperazine nitrogen in a single, atom-economical step.

Mannich-type Reactions: A three-component Mannich reaction involving the piperazine, an aldehyde, and a C-H acidic compound could be used to append complex side chains to the N4 position.

The use of MCRs would dramatically accelerate the exploration of the chemical space around this privileged scaffold, facilitating the discovery of derivatives with optimized biological activity.

Reaction NameComponentsPotential Outcome for Target Compound
Ugi Reaction Amine, Aldehyde/Ketone, Carboxylic Acid, IsocyanideRapid generation of a diverse library of N-acylated α-aminoacyl piperazine amides.
Passerini Reaction Aldehyde/Ketone, Carboxylic Acid, Isocyanide(Requires primary amine) Could be adapted if the piperazine is a precursor.
Mannich Reaction Amine, Aldehyde, Active Methylene (B1212753) CompoundSynthesis of β-amino carbonyl compounds attached to the piperazine nitrogen.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2S)-2-[(Thiophen-2-yl)methyl]piperazine?

  • Methodology : Start with thiophene-2-carbaldehyde and a chiral piperazine precursor. Use reductive amination with sodium cyanoborohydride in methanol under nitrogen, optimizing reaction time (12-24 hours) and temperature (25-40°C). Purify via column chromatography (silica gel, ethyl acetate/hexane gradient). Monitor purity by HPLC (>98%) and confirm stereochemistry via chiral chromatography or optical rotation .
  • Key Parameters : Solvent polarity, reducing agent efficiency, and chiral auxiliary use to retain enantiomeric excess.

Q. How can the stereochemical purity of the (S)-enantiomer be validated?

  • Methodology : Employ chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and a mobile phase of hexane/isopropanol (90:10). Compare retention times with racemic standards. Alternatively, use polarimetry to measure specific rotation ([α]D²⁵ ≈ +15° to +25° in chloroform) .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodology :

  • IR Spectroscopy : Confirm N-H stretching (3200-3400 cm⁻¹) and thiophene C-S vibration (700-750 cm⁻¹).
  • ¹H/¹³C NMR : Identify piperazine protons (δ 2.5-3.5 ppm) and thiophene aromatic protons (δ 6.8-7.2 ppm).
  • GC-MS : Verify molecular ion peak (m/z ≈ 208) and fragmentation patterns .

Advanced Research Questions

Q. How does the thiophene substituent influence reactivity in cross-coupling reactions?

  • Methodology : Investigate Suzuki-Miyaura coupling using Pd(PPh₃)₄ as a catalyst. The electron-rich thiophene enhances regioselectivity in aryl-aryl bond formation. Monitor reaction progress via TLC and characterize products via X-ray crystallography to confirm structural motifs .

Q. What is the compound’s role in structure-activity relationship (SAR) studies for CNS targets?

  • Methodology : Screen against dopamine (D₂) and serotonin (5-HT₂A) receptors using radioligand binding assays. The thiophene-methyl group may enhance lipophilicity (logP ≈ 2.1), improving blood-brain barrier penetration. Compare with analogs lacking the thiophene moiety .

Q. How stable is this compound under stress conditions?

  • Methodology : Conduct forced degradation studies:

  • Acidic Hydrolysis : 0.1M HCl at 60°C for 24 hours.
  • Oxidative Stress : 3% H₂O₂ at 25°C for 6 hours.
  • Analyze degradation products via LC-MS to identify cleavage of the piperazine-thiophene bond .

Q. Can computational models predict its solubility and bioavailability?

  • Methodology : Use Schrödinger’s QikProp to calculate topological polar surface area (TPSA ≈ 35 Ų) and aqueous solubility (LogS ≈ -3.2). Validate with experimental shake-flask assays in phosphate buffer (pH 7.4) .

Q. What kinetic mechanisms govern its reaction with electrophiles?

  • Methodology : Study nucleophilic substitution (SN2) kinetics using methyl iodide in DMF. Monitor via ¹H NMR to quantify N-alkylation rates. The thiophene’s electron-donating effect may accelerate reaction rates by 20-30% compared to unsubstituted piperazines .

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